molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH CAS No. 225101-69-9

Fmoc-[D]Ala-OH

Cat. No. B613610
M. Wt: 315.37
InChI Key: QWXZOFZKSQXPDC-UAMNTACQSA-N
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Description

Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-[D]Ala-OH is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .


Molecular Structure Analysis

The empirical formula of Fmoc-[D]Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The structure of Fmoc-[D]Ala-OH can be represented by the SMILES string CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

Fmoc-[D]Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .


Physical And Chemical Properties Analysis

Fmoc-[D]Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .

Scientific Research Applications

  • Peptide Synthesis and Structural Analysis : Fmoc as the N-α-protecting group is used in the stepwise solid-phase synthesis of peptides. Its role in influencing the secondary structure of peptides, particularly supporting mainly a β-sheet conformation, has been studied. This is significant in understanding peptide behavior and properties (Larsen et al., 1993).

  • Self-Assembly and Gelation of Peptides : Research has explored how Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, self-assemble into nanostructures that gel in water. This is important for the development of soft biomaterials and challenges the notion that β-sheet-like hydrogen bonding is crucial for such self-assembly (Eckes et al., 2014).

  • Antibacterial Applications : The development of antibacterial composite materials using Fmoc-decorated self-assembling building blocks represents a promising advancement. These materials show significant antibacterial capabilities and are not cytotoxic toward mammalian cell lines (Schnaider et al., 2019).

  • DNA Interaction Studies : The interactions of Fmoc-peptides with DNA have been studied, revealing insights into their binding mechanisms and potential applications in genetic engineering and drug delivery systems (Medvedkin et al., 1995).

  • Hydrogel Formation and Nanomaterial Applications : Fmoc-protected amino acids like Fmoc-Phe-OH have been used to develop hydrogels, which can incorporate and stabilize functionalized nanomaterials like carbon nanotubes. These hydrogels have applications in drug delivery and tissue engineering (Roy & Banerjee, 2012).

  • Molecular Dynamics Simulation of Hydrogels : Computational studies using molecular dynamics simulation have been conducted to understand the self-assembly and gelation processes of Fmoc-protected dipeptides at different concentrations, providing insights into their molecular mechanisms (Zhang et al., 2013).

Safety And Hazards

Fmoc-[D]Ala-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .

properties

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UAMNTACQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-[D]Ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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